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2-Chloro-5-(methylamino)benzoic acid hydrochloride Documentation Hub

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  • Product: 2-Chloro-5-(methylamino)benzoic acid hydrochloride
  • CAS: 1803595-66-5

Core Science & Biosynthesis

Foundational

Technical Framework: Crystal Structure Analysis of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride

The following technical guide is structured as a comprehensive framework for the structural elucidation of 2-Chloro-5-(methylamino)benzoic acid hydrochloride . Given that specific crystallographic data for this exact der...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive framework for the structural elucidation of 2-Chloro-5-(methylamino)benzoic acid hydrochloride .

Given that specific crystallographic data for this exact derivative is often proprietary or absent from open public databases, this guide adopts the persona of a Senior Application Scientist instructing a research team on how to generate, solve, and analyze the crystal structure de novo. It focuses on the specific chemical challenges posed by the 2-chloro/5-amino substitution pattern and the hydrochloride salt lattice .

Executive Summary & Chemical Context

The target compound, 2-Chloro-5-(methylamino)benzoic acid hydrochloride (CAS: 1803595-66-5), presents a unique crystallographic challenge due to competing hydrogen bond donors/acceptors and steric strain.

  • Steric Influence: The chlorine atom at the ortho position (C2) imposes steric hindrance on the carboxylic acid group (C1), likely forcing the carboxylate moiety out of planarity with the benzene ring to minimize repulsion.

  • Ionic Lattice: As a hydrochloride salt, the lattice energy is dominated by the electrostatic interaction between the chloride anion (

    
    ) and the protonated secondary amine at the C5 position (
    
    
    
    ).
  • Significance: Precise determination of the protonation site (N-site vs. O-site) and the torsion angle of the carboxyl group is critical for predicting solubility and bioavailability in drug development pipelines.

Phase I: Crystal Engineering & Growth Protocol

High-quality single crystals are the prerequisite for successful diffraction. For this zwitterionic-capable salt, solvent choice dictates the polymorph and solvation state.

Solubility Profile & Solvent Selection

The hydrochloride salt is polar. Avoid non-polar solvents (Hexane, Toluene). Use a gradient polarity approach.

Solvent SystemMethodTarget OutcomeRisk Factor
Ethanol/Water (9:1) Slow EvaporationPrismatic blocks (Thermodynamic form)Hydrate formation
Methanol/Acetonitrile Vapor DiffusionNeedle/Lath habit (Kinetic form)Twinning
Isopropanol/HCl (aq) Cooling CrystallizationHigh purity anhydrous saltAcid hydrolysis
Growth Methodology (Self-Validating Protocol)
  • Step 1: Dissolve 50 mg of the amorphous HCl salt in minimal hot Ethanol (

    
    C).
    
  • Step 2: Filter through a 0.2

    
    m PTFE syringe filter to remove nucleation seeds (dust).
    
  • Step 3: Place vial in a larger jar containing Acetonitrile (antisolvent).

  • Step 4: Allow equilibration for 72-96 hours in a vibration-free environment.

  • Validation: Inspect crystals under cross-polarized light. Sharp extinction indicates single crystallinity; irregular extinction suggests twinning or aggregation.

Phase II: Data Collection Strategy (SC-XRD)

The presence of Chlorine (Z=17) requires specific attention to absorption correction, though it is not heavy enough to demand a hard X-ray source.

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Mo radiation minimizes absorption effects compared to Cu sources, which is crucial when Cl is present, preventing systematic errors in thermal ellipsoid refinement.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing thermal motion is mandatory to locate the Hydrogen atoms on the ammonium group and carboxylic acid, which are critical for defining the salt structure.

Data Reduction Workflow
  • Unit Cell Determination: Collect 30 frames (phi-scan). Expect Monoclinic or Triclinic systems common for benzoic acid derivatives.

  • Integration: Apply CrysAlisPro or SAINT algorithms.

  • Absorption Correction: Multi-scan (SADABS) is required. The transmission factors (

    
    ) must be reported.
    

Phase III: Structure Solution & Refinement

This is the core analytical phase. The goal is to locate the


 counterion and the hydrogen network.
The Solution Pathway (Graphviz Visualization)

The following diagram outlines the logical decision tree for solving the structure, specifically addressing the "Heavy Atom" (Chlorine) method vs. Direct Methods.

StructureSolution Start Raw Diffraction Data (HKL) SpaceGroup Determine Space Group (Systematic Absences) Start->SpaceGroup Method Select Solution Method SpaceGroup->Method DirectMethods Direct Methods (SHELXT) Locate Cl and O atoms Method->DirectMethods Preferred Patterson Patterson Method (If Heavy Atom Dominates) Method->Patterson Alternative Refinement Least Squares Refinement (SHELXL) DirectMethods->Refinement Patterson->Refinement H_Location Difference Fourier Map Locate H on N (Amine) & O (Acid) Refinement->H_Location FinalModel Final Structural Model (R1 < 0.05) H_Location->FinalModel

Figure 1: Decision logic for crystallographic structure solution of chlorinated organic salts.

Refinement Nuances
  • The Chloride Anion: The

    
     ion should be found in the initial difference map. It will likely reside in a pocket surrounded by the ammonium group and aromatic protons.
    
  • The Ammonium Proton (

    
    ): 
    
    • Critical Step: Do not place H-atoms on the Nitrogen geometrically (AFIX 43) immediately.

    • Protocol: Look for electron density peaks (

      
      -peaks) around the Nitrogen in the difference Fourier map. This confirms the salt formation (
      
      
      
      ) vs. a neutral cocrystal.
  • The Carboxylic Acid: Due to the ortho-chloro substitution, the

    
     proton may be disordered or engaged in an intramolecular bond with the Chlorine.
    

Phase IV: Supramolecular Analysis & Interaction Network

Once the atomic coordinates are fixed, the analysis shifts to the packing—how the molecules interact in 3D space.

Expected Hydrogen Bond Motifs

In this specific hydrochloride salt, we expect a disruption of the classic benzoic acid Centrosymmetric Dimer (


).
  • Primary Interaction (Charge-Assisted):

    
    
    The chloride ion acts as a multi-point acceptor, bridging 2-3 neighboring ammonium groups.
    
  • Secondary Interaction (Carboxyl):

    
    
    Instead of binding to another carboxyl group, the acid proton often donates to the chloride anion, creating a hydrophilic channel in the lattice.
    
Interaction Logic Diagram

The supramolecular assembly is driven by a hierarchy of bond strengths.

InteractionNetwork Ammonium 5-Methylammonium (Donor +) Chloride Chloride Anion (Acceptor -) Ammonium->Chloride Strong H-Bond (Charge Assisted) Carboxyl Carboxylic Acid (Donor/Acceptor) Carboxyl->Chloride Med H-Bond (OH...Cl) Carboxyl->Carboxyl Dimer (Unlikely due to Cl) OrthoCl 2-Chloro Substituent (Steric/Halogen Bond) OrthoCl->Carboxyl Steric Twist (Torsion)

Figure 2: Predicted supramolecular synthons. The Chloride anion disrupts standard carboxylic dimerization.

Validation & Reporting Standards

To ensure the trustworthiness of the analysis (E-E-A-T), the final structure must pass specific crystallographic checks.

CheckCIF Criteria (IUCr Standards)

Run the .cif file through the IUCr CheckCIF server.

  • Alert A/B: Must be resolved. Common issues in this structure type include "Hirshfeld Test Diff" on the C-Cl bond due to libration. Solution: Apply rigid bond restraints (RIGU) if necessary.

  • Flack Parameter: If the space group is non-centrosymmetric (rare for this achiral molecule but possible), the Flack parameter must be near 0.0 to confirm absolute structure.

Data Tables for Publication

Summarize the core metrics in the following format:

ParameterAcceptance CriteriaNotes
R-Factor (

)

Indicates high-quality fit
Goodness of Fit (GoF)

Over/under 1.0 implies weighting scheme errors
Bond Length (

)

Å
Typical for aryl chlorides
Bond Angle (

)

Consistent with

ammonium

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Mullins, O. C., et al. (2012). Crystallization of Pharmaceutical Salts. Molecular Pharmaceutics. (General reference for HCl salt crystallization protocols). Link

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride Salt

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-5-(methylamino)benzoic acid hydrochloride salt, a critical parameter for its development as a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-5-(methylamino)benzoic acid hydrochloride salt, a critical parameter for its development as a pharmaceutical agent. The stability of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and shelf-life.[1] This document outlines a multi-faceted approach, integrating established analytical techniques to build a robust stability profile. We will delve into the theoretical underpinnings and practical execution of pivotal experimental protocols, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Stress Testing. Furthermore, potential degradation pathways will be explored, providing researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and reliability of this compound.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the inherent stability of the molecule being a primary determinant of success. Thermodynamic stability governs a compound's propensity to exist in its most stable physical and chemical form under various environmental conditions. For hydrochloride salts, a common strategy to enhance the solubility and bioavailability of APIs, understanding their stability is paramount.[1] Instability can manifest as physical changes, such as polymorphism, or chemical degradation, leading to a loss of potency and the formation of potentially toxic byproducts.

This guide will provide a detailed roadmap for the comprehensive evaluation of 2-Chloro-5-(methylamino)benzoic acid hydrochloride salt, a substituted aminobenzoic acid derivative. By establishing a thorough understanding of its stability, we can de-risk the development process and ensure the delivery of a safe and effective medication.

Physicochemical Characterization of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride Salt

A foundational step in any stability program is the thorough characterization of the API.

Table 1: Physicochemical Properties of 2-Chloro-5-(methylamino)benzoic acid Hydrochloride Salt

PropertyValueSource
Chemical FormulaC₈H₉Cl₂NO₂[2][3][4]
Molecular Weight222.07 g/mol [2]
AppearanceWhite to off-white powder[2]
IUPAC Name2-chloro-5-(methylamino)benzoic acid;hydrochloride[2][3][4]
InChI KeyRMKDLFPBFXJNNF-UHFFFAOYSA-N[2]

Note: Some properties are for the hydrochloride salt, while others may be for the free base, as indicated in the sources.

Methodologies for Thermodynamic Stability Assessment

A combination of thermoanalytical and stress-testing methodologies provides a comprehensive picture of the compound's stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This technique is invaluable for identifying melting points, glass transitions, and polymorphic transformations, all of which are critical indicators of physical stability.[7][8][9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-5-(methylamino)benzoic acid hydrochloride salt into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load heat Heat at 10°C/min under N2 load->heat record Record heat flow heat->record analyze Analyze thermogram for transitions record->analyze

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12][13] It is particularly useful for determining the presence of solvates or hydrates and for identifying the onset of thermal decomposition.[11][12]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Correlate mass loss steps with temperature to identify dehydration, desolvation, or decomposition events.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in tared TGA pan weigh->pan load Load pan into furnace pan->load heat Heat at 10°C/min under N2 load->heat record Record mass change heat->record analyze Correlate mass loss with temperature record->analyze

Caption: Workflow for TGA Analysis.

Isothermal Stress Testing and Forced Degradation Studies

Principle: These studies intentionally expose the API to conditions more severe than those expected during storage to identify potential degradation products and pathways.[14][15][16] This information is crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing.[1][2][17][18][19]

Experimental Conditions:

  • Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Exposure to high temperatures (e.g., 60°C, 80°C) in a controlled oven.

  • Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Table 2: Example Isothermal Stress Testing Protocol

Stress ConditionTemperatureDurationAnalysis
0.1 M HCl60°C24, 48, 72 hoursHPLC, LC-MS
0.1 M NaOH60°C24, 48, 72 hoursHPLC, LC-MS
3% H₂O₂Room Temperature24, 48, 72 hoursHPLC, LC-MS
Dry Heat80°C1, 2, 4 weeksHPLC, LC-MS, DSC, TGA
High Humidity (75% RH)40°C1, 2, 4 weeksHPLC, LC-MS, DSC, TGA
PhotostabilityICH Q1B conditionsAs per guidelineHPLC, LC-MS

Potential Degradation Pathways

Based on the structure of 2-Chloro-5-(methylamino)benzoic acid, several degradation pathways can be anticipated. The degradation of aminobenzoic acids can proceed through various mechanisms, including decarboxylation, deamination, and oxidation. The presence of a chlorine substituent may also influence the degradation profile. Studies on related chlorobenzoic acids have shown that microbial degradation can occur via ortho-cleavage pathways.[20][21]

Degradation_Pathways API 2-Chloro-5-(methylamino)benzoic acid HCl Hydrolysis Hydrolytic Degradation Deamination Decarboxylation API->Hydrolysis H+/OH- Oxidation Oxidative Degradation Formation of N-oxides Ring hydroxylation API->Oxidation [O] Photodegradation Photolytic Degradation Dehalogenation Dimerization API->Photodegradation

Caption: Potential Degradation Pathways.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 3: Illustrative Stability Data Summary

Stress ConditionTime PointAssay (%)Total Impurities (%)
Control099.80.2
80°C1 week98.51.5
80°C2 weeks97.12.9
80°C4 weeks95.24.8
40°C / 75% RH1 week99.50.5
40°C / 75% RH2 weeks99.01.0
40°C / 75% RH4 weeks98.21.8

Conclusion and Recommendations

A thorough investigation of the thermodynamic stability of 2-Chloro-5-(methylamino)benzoic acid hydrochloride salt is a non-negotiable step in its pharmaceutical development. The methodologies outlined in this guide, including DSC, TGA, and forced degradation studies, provide a robust framework for identifying and mitigating potential stability risks. The hydrochloride salt's susceptibility to disproportionation in the presence of moisture and basic excipients should be carefully evaluated.[22][23] The impact of humidity on the stability of hydrochloride salts is a well-documented phenomenon.[24][25][26][27] By proactively addressing these stability concerns, researchers can ensure the development of a high-quality, safe, and effective drug product.

References

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Stability tests according to ICH Q1A (R2) - Memmert.com. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases - Patsnap Eureka. [Link]

  • Q1A (R2) A deep dive in Stability Studies - YouTube. [Link]

  • An Alternative Method of Drug-Excipient Characterization - TA Instruments. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid - PMC. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms - PubMed. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. [Link]

  • Differential Scanning Calorimetry - Coriolis Pharma. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. [Link]

  • Stability testing of existing active substances and related finished products. [Link]

  • 124 Original Article Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. [Link]

  • Results of isothermal stress testing of pure drug and drug excipient mixture after 3 weeks of storage - ResearchGate. [Link]

  • Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism - PubMed. [Link]

  • 2-chloro-5-(methylamino)benzoic acid hydrochloride (C8H8ClNO2) - PubChemLite. [Link]

  • (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase - ResearchGate. [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. [Link]

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions | Request PDF - ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]

  • Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... - ResearchGate. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

Sources

Foundational

Potential pharmaceutical applications of 2-Chloro-5-(methylamino)benzoic acid scaffolds

Executive Summary This technical guide analyzes the 2-Chloro-5-(methylamino)benzoic acid scaffold (CAS: 33280-14-7 / HCl salt: 1803595-66-5), a distinct "iso-anthranilic" moiety. Unlike its ubiquitous isomer N-methyl-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 2-Chloro-5-(methylamino)benzoic acid scaffold (CAS: 33280-14-7 / HCl salt: 1803595-66-5), a distinct "iso-anthranilic" moiety. Unlike its ubiquitous isomer N-methyl-5-chloroanthranilic acid (a fenamate precursor), this scaffold positions the amine meta to the carboxylic acid and para to the chlorine atom.

This structural arrangement disrupts the intramolecular hydrogen bonding typical of anthranilates, exposing the secondary amine for intermolecular interactions critical in kinase inhibition (hinge binding) and GPCR modulation. This guide details the synthesis, electronic properties, and specific pharmaceutical utility of this scaffold in fragment-based drug design (FBDD).

Part 1: Structural & Electronic Analysis

The "Iso-Anthranilate" Distinction

The pharmaceutical value of 2-chloro-5-(methylamino)benzoic acid lies in its deviation from the standard anthranilic acid pharmacophore.

FeatureTarget: 2-Chloro-5-(methylamino)benzoic acid Isomer: 5-Chloro-2-(methylamino)benzoic acid
Amine Position C5 (meta to COOH)C2 (ortho to COOH)
Intramolecular H-Bond Absent. Amine is distal to carboxyl.Strong. Stabilizes planar conformation (pseudo-6-ring).
Solubility Higher aqueous solubility (zwitterionic potential).Lower (lipophilic internal H-bond).
Reactivity Nucleophilic attack at C5 is sterically accessible.Amine is deactivated by H-bond; Sterically crowded.
Primary Application Kinase Hinge Binders, Linkers.NSAIDs (Fenamates), Dyes.
Electronic Pharmacophore

The scaffold presents a "push-pull" electronic system:

  • C2-Chlorine: An electron-withdrawing group (EWG) via induction (-I), positioned ortho to the carboxyl group, increasing the acidity of the benzoic acid (lower pKa compared to unsubstituted analogs). It also provides a hydrophobic "anchor" in protein binding pockets.

  • C5-Methylamine: A strong electron-donating group (EDG) via resonance (+M). Being para to the Chlorine, it stabilizes the ring but creates a distinct dipole moment across the molecule, enhancing binding affinity in polar sub-pockets.

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis is critical to avoid contamination with the 2-amino isomer or over-methylated quaternary salts. The most robust industrial route involves the reduction of 2-chloro-5-nitrobenzoic acid followed by reductive amination.

Validated Synthetic Pathway
  • Precursor: 2-Chloro-5-nitrobenzoic acid.[1][2]

  • Step 1 (Reduction): Selective reduction of the nitro group to the primary amine.

  • Step 2 (Monomethylation): Reductive amination using Formaldehyde/Formic acid (Eschweiler-Clarke) or Formaldehyde/NaBH(OAc)₃ to prevent over-alkylation.

Visualization: Synthesis Workflow

SynthesisPathway Start 2-Chloro-5-nitrobenzoic acid (Starting Material) Inter 2-Chloro-5-aminobenzoic acid (Primary Amine) Start->Inter Reduction Target 2-Chloro-5-(methylamino)benzoic acid (Target Scaffold) Inter->Target Monomethylation Reagent1 Fe / HCl or H2/Pd-C Reagent1->Inter Reagent2 HCHO / NaBH(OAc)3 (Reductive Amination) Reagent2->Target

Figure 1: Step-wise synthesis ensuring regioselectivity and preventing quaternary salt formation.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloro-5-(methylamino)benzoic acid (10g scale).

Step 1: Reduction of Nitro Group

  • Dissolution: Dissolve 2-chloro-5-nitrobenzoic acid (20.1 g, 100 mmol) in Ethanol (200 mL).

  • Catalyst: Add 10% Pd/C (2.0 g) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Stir under

    
     balloon pressure at RT for 12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
    
  • Isolation: Filter through Celite pad. Concentrate filtrate to yield 2-chloro-5-aminobenzoic acid (Yield: ~95%).

Step 2: Selective Monomethylation (Reductive Amination) Rationale: Direct alkylation with MeI leads to di-methylation. Reductive amination is self-limiting to the secondary amine under controlled conditions.

  • Setup: Suspend 2-chloro-5-aminobenzoic acid (17.1 g, 100 mmol) in 1,2-Dichloroethane (DCE, 300 mL).

  • Aldehyde Addition: Add Paraformaldehyde (3.0 g, 100 mmol eq) and stir for 30 min.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 31.8 g, 150 mmol) portion-wise over 1 hour.
    
  • Quench: Stir at RT overnight. Quench with sat.

    
    .
    
  • Purification: Extract aqueous layer with EtOAc (if product is esterified) or adjust pH to 4-5 to precipitate the free acid zwitterion. Recrystallize from Ethanol/Water.[3][4]

Part 3: Pharmaceutical Applications[5][6][7][8][9][10]

Kinase Inhibitor Design (The "Hinge Binder")

In kinase drug discovery, the ATP-binding pocket requires motifs that can form hydrogen bonds with the "hinge" region of the protein.

  • Mechanism: The 5-amino group (specifically the -NH-) acts as a Hydrogen Bond Donor (HBD). The carbonyl of the benzoic acid (or resulting amide if coupled) acts as a Hydrogen Bond Acceptor (HBA).

  • Advantage of Methylation: The N-methyl group projects into the hydrophobic region of the ATP pocket (often the "Gatekeeper" region), improving potency and selectivity compared to the primary amine.

  • Relevant Targets: CK2 (Casein Kinase 2), EGFR (Epidermal Growth Factor Receptor).

Antibacterial Bioisosteres

Research indicates that 2-chloro-5-nitrobenzoic acid derivatives exhibit activity against MRSA (Methicillin-Resistant S. aureus) [1].

  • Application: The 5-(methylamino) variant serves as a reduced, more soluble bioisostere. The secondary amine can be further functionalized with lipophilic tails to disrupt bacterial cell membranes, mimicking the mode of action of cationic amphiphiles.

Fragment-Based Drug Design (FBDD)

This scaffold is an ideal "linker" fragment.

  • Orthogonal Reactivity: The carboxylic acid allows for amide coupling to a "Warhead" (e.g., an acrylamide for covalent inhibition), while the secondary amine allows for coupling to a "Tail" group that dictates solubility.

  • Stability: The 2-Chloro substituent sterically protects the C1-Carboxyl linkage from rapid metabolic hydrolysis.

Part 4: Biological Pathway Visualization

The following diagram illustrates how the scaffold integrates into a generic Kinase Inhibitor structure, highlighting the specific interactions mediated by the 2-chloro-5-(methylamino) moiety.

PharmacophoreMap Hinge Kinase Hinge Region (Glu/Met backbone) HydroPocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold 2-Chloro-5-(methylamino)benzoate Core Amine 5-NHMe Group (H-Bond Donor) Scaffold->Amine Methyl N-Methyl Group (Hydrophobic Interaction) Scaffold->Methyl Acid C1-Carboxyl / Amide (Vector to Solvent) Scaffold->Acid Chloro C2-Chloro (Conformational Lock) Scaffold->Chloro Amine->Hinge H-Bonding Methyl->HydroPocket Van der Waals Chloro->Scaffold Forces Planarity

Figure 2: Pharmacophore mapping of the scaffold within a kinase binding pocket.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Source: MDPI (Molecules 2023) URL:[Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945). Source: PubMed (J Med Chem. 2011) URL:[Link]

  • PubChem Compound Summary: 5-Chloro-2-(methylamino)benzoic acid (Isomer Comparison). Source: National Library of Medicine URL:[Link]

Sources

Protocols & Analytical Methods

Application

Application Note: High-Efficiency Esterification of 2-Chloro-5-(methylamino)benzoic acid hydrochloride

Abstract This application note details a robust, scalable protocol for the methyl esterification of 2-Chloro-5-(methylamino)benzoic acid hydrochloride . While Fischer esterification is a standard transformation, this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the methyl esterification of 2-Chloro-5-(methylamino)benzoic acid hydrochloride . While Fischer esterification is a standard transformation, this specific substrate presents unique challenges due to the steric hindrance of the ortho-chloro group and the zwitterionic nature of the amino-acid moiety. We present a thionyl chloride (


) mediated methanolysis that operates under anhydrous conditions, effectively overcoming steric barriers while protecting the secondary amine via in situ protonation. This guide includes mechanistic rationale, safety protocols, and a self-validating analytical workflow.

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule, 2-Chloro-5-(methylamino)benzoic acid , is a functionalized anthranilic acid derivative often used as a scaffold in the synthesis of kinase inhibitors and tricyclic psychotropic drugs.

Two primary factors complicate its esterification:

  • Steric Hindrance: The chlorine atom at the C2 position (ortho) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard acid-catalyzed equilibrium methods (e.g.,

    
    ) often suffer from slow kinetics and incomplete conversion.
    
  • Nucleophilic Competition: The C5-methylamino group is a secondary amine. Under improper activation conditions (e.g., using alkyl halides with base), N-alkylation is a competing side reaction.

The Solution: Thionyl Chloride / Methanol System

We utilize thionyl chloride in methanol to generate anhydrous


 and the highly reactive intermediate, methyl chlorosulfite. This method offers three distinct advantages for this substrate:
  • Irreversibility:

    
     reacts with water (byproduct of esterification) and methanol to form 
    
    
    
    and
    
    
    , chemically scavenging water and driving the equilibrium to completion.
  • Amine Protection: The generation of anhydrous

    
     ensures the secondary amine remains fully protonated (
    
    
    
    ), rendering it non-nucleophilic and preventing intermolecular amide formation.
  • Activation: The formation of an transient acyl chloride species overcomes the steric hindrance of the ortho-chloro group more effectively than protonated carboxylic acid intermediates.

Mechanistic Pathway & Logic

The following diagram illustrates the reaction logic, highlighting how the amine is protected while the acid is activated.

ReactionMechanism cluster_protection Chemoselectivity Control Substrate 2-Cl-5-(MeNH)-Benzoic Acid (Zwitterion/Salt) Activation Activation Phase (SOCl2 + MeOH -> HCl + MeOS(O)Cl) Substrate->Activation Dissolution in MeOH Intermediate Protonated Acyl Chloride (Amine Protected as HCl Salt) Activation->Intermediate SOCl2 Addition (-SO2) Product Methyl Ester HCl Salt Intermediate->Product MeOH Attack Reflux Workup Neutralization (Optional) (Free Base Ester) Product->Workup NaHCO3/Aq Workup

Figure 1: Mechanistic flow ensuring chemoselectivity via in situ amine protonation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Chloro-5-(methylamino)benzoic acid HCl (1.0 eq)

    • Thionyl Chloride (

      
      ), ReagentPlus grade (3.0 - 5.0 eq)
      
    • Methanol (Anhydrous), >99.8% (Volume: 10-15 mL per gram of substrate)[1]

    • Sodium Bicarbonate (

      
      ) (Sat. aq. solution)
      
    • Ethyl Acetate (EtOAc) (Extraction solvent)

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Reflux condenser with drying tube (CaCl2 or Drierite) or

      
       line.
      
    • Ice-water bath.[2]

    • Rotary evaporator.

Step-by-Step Procedure
Phase 1: Setup and Addition (Exotherm Control)
  • Preparation: Oven-dry a round-bottom flask and stir bar. Cool to room temperature under nitrogen.

  • Solvation: Charge the flask with 2-Chloro-5-(methylamino)benzoic acid HCl (e.g., 5.0 g). Add Anhydrous Methanol (50 mL). The solid may not fully dissolve initially; this is normal.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Activation: Transfer Thionyl Chloride (e.g., 4.8 mL, ~3.0 eq) into a pressure-equalizing addition funnel or a glass syringe.

    • Critical Safety Note: Add

      
      dropwise  over 15–20 minutes. The reaction with methanol is exothermic and releases 
      
      
      
      /
      
      
      gas. Ensure vigorous stirring.
    • Observation: The suspension should clarify as the reaction proceeds and temperature rises.

Phase 2: Reaction (Kinetics)
  • Reflux: Remove the ice bath. Attach the reflux condenser.[3][4][5] Heat the reaction mixture to a gentle reflux (approx. 65 °C oil bath temperature).

  • Duration: Maintain reflux for 3 to 5 hours .

    • In-Process Control (IPC): Spot an aliquot on TLC (System: 50% EtOAc/Hexane). The starting material (acid) will stay near the baseline or streak; the ester product will have a significantly higher

      
       (approx 0.6–0.7).
      
Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate in vacuo (Rotavap) to remove excess methanol and

    
    .
    
    • Result: You will obtain a sticky solid or oil, which is the Ester Hydrochloride Salt .

  • Neutralization (To obtain Free Base):

    • Resuspend the residue in Ethyl Acetate (50 mL).

    • Slowly add Saturated

      
        solution while stirring until the aqueous layer pH is ~8. Caution: 
      
      
      
      evolution will be vigorous.
  • Extraction: Transfer to a separatory funnel. Separate the layers.

    • Extract the aqueous layer once more with EtOAc (20 mL).

    • Combine organic layers.

  • Drying: Wash combined organics with Brine (30 mL). Dry over anhydrous

    
    . Filter and concentrate.
    
Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 eq Acid : 3.0 eq

Excess

ensures water scavenging.
Temperature 0°C (Addition)

65°C (Reflux)
Controls exotherm; drives kinetics.
Concentration 0.2 M - 0.5 MHigh dilution prevents oligomerization.
Typical Yield 85% - 95%Loss usually occurs during extraction if pH is not managed.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of amine (avoid prolonged air exposure).

Process Workflow Diagram

Workflow Start Start: Raw Material (Acid HCl Salt) Setup Suspend in MeOH Cool to 0°C Start->Setup Addition Add SOCl2 Dropwise (Exothermic) Setup->Addition Reaction Reflux (65°C) 3-5 Hours Addition->Reaction IPC IPC: TLC/LCMS (Check Conversion) Reaction->IPC IPC->Reaction Incomplete (Add 1eq SOCl2) Workup Concentrate -> EtOAc Neutralize (NaHCO3) IPC->Workup Complete Isolation Phase Sep -> Dry -> Conc. Isolate Methyl Ester Workup->Isolation

Figure 2: Operational workflow for the esterification process.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

Proton NMR ( NMR, 400 MHz, )
  • Ester Methyl Group: Look for a sharp singlet (

    
     ~3.85 - 3.90 ppm) integrating to 3 protons. This confirms ester formation.[6][7]
    
  • N-Methyl Group: A singlet or doublet (if coupled to NH) around

    
     2.8 - 2.9 ppm.
    
  • Aromatic Region: Three protons. The ortho-coupling of the aromatic protons should remain consistent with the 1,2,4-substitution pattern.

  • Absence of Acid: The broad carboxylic acid proton (

    
     >11 ppm) must be absent.
    
LC-MS
  • Mass Shift: Calculate the shift from Acid (

    
    ) to Methyl Ester (
    
    
    
    ).
  • Ionization: Expect

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ) in a 3:1 ratio.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Water ingress or insufficient

      
      .
      
    • Fix: Add an additional 1.0 eq of

      
       and reflux for 2 more hours. Ensure the condenser has a drying tube.
      
  • Issue: Product is an Oil/Sticky Gum.

    • Cause: Residual solvent or trace impurities.

    • Fix: Triturate the oil with cold hexanes or pentane to induce crystallization. If it remains an oil, it may be the inherent state of the free base; convert back to HCl salt (add HCl in ether) if a solid is required for storage.

  • Issue: N-Methylation (Quaternization).

    • Cause: Use of alkyl halides (MeI) instead of

      
      , or basic conditions during reaction.
      
    • Check: NMR would show two N-Me signals or a downfield shift. This protocol avoids this by maintaining acidic pH during the reaction.

References

  • Reaction Methodology: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.
  • Thionyl Chloride Activation: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol." Common Organic Chemistry. Available at: [Link]

  • Substrate Properties: PubChem Compound Summary for CID 12511324, 5-Chloro-2-(methylamino)benzoic acid.[8] National Center for Biotechnology Information (2023). Available at: [Link]

  • Analogous Protocols: "Synthesis of methyl 2-amino-5-chlorobenzoate." NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-5-(methylamino)benzoic acid HCl in Heterocycle Synthesis

This Application Note and Protocol Guide details the strategic utilization of 2-Chloro-5-(methylamino)benzoic acid HCl (CAS 1803595-66-5) in the synthesis of bioactive heterocyclic scaffolds. Introduction & Compound Prof...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 2-Chloro-5-(methylamino)benzoic acid HCl (CAS 1803595-66-5) in the synthesis of bioactive heterocyclic scaffolds.

Introduction & Compound Profile

2-Chloro-5-(methylamino)benzoic acid HCl is a trifunctional building block offering a unique orthogonality for medicinal chemistry. Unlike standard anthranilic acids (2-aminobenzoic acids), this scaffold features a 2-chloro substituent (electrophilic handle) and a 5-methylamino group (nucleophilic handle) positioned meta to the carboxylic acid.

This substitution pattern is critical for synthesizing 6-substituted quinazolin-4(3H)-ones and 5-substituted isoindolinones , motifs prevalent in kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators. The 5-methylamino group provides a pre-installed vector for solubility enhancement or further diversification without requiring late-stage nitration/reduction steps.

Chemical Profile
PropertySpecification
IUPAC Name 2-Chloro-5-(methylamino)benzoic acid hydrochloride
CAS Number 1803595-66-5
Molecular Formula C₈H₈ClNO₂[1][2][3][4] · HCl
Molecular Weight 185.61 (free base) / 222.07 (salt)
Functional Handles 1. C1-COOH: Amide coupling, cyclization core.2. C2-Cl:

(activated), Pd/Cu-catalyzed coupling.3. C5-NHMe: Secondary amine for acylation/alkylation.
Solubility Soluble in DMSO, DMF, Water (pH dependent).

Mechanistic Pathways & Retrosynthetic Logic

The utility of this compound lies in its ability to serve as a "linchpin" for fused heterocycles. The 2-chloro position is activated for displacement due to the electron-withdrawing nature of the carboxyl group (ortho effect) and potential metal chelation, despite the deactivating effect of the meta-amino group.

Pathway Visualization

The following diagram illustrates the primary synthetic workflows starting from 2-Chloro-5-(methylamino)benzoic acid.

G cluster_0 Key Transformation: Cascade Cyclization Start 2-Chloro-5-(methylamino) benzoic acid HCl Amide 2-Chloro-5-(methylamino) benzamide Start->Amide 1. Amine, HATU (Amide Coupling) Ester Methyl 2-chloro-5- (methylamino)benzoate Start->Ester MeOH, H+ Iso 5-(Methylamino) isoindolin-1-one Start->Iso Amine, CO (or equivalent) Pd cat. Biaryl Biaryl Acid (Suzuki Product) Start->Biaryl Ar-B(OH)2 Pd(PPh3)4 Quin 6-(Methylamino) quinazolin-4(3H)-one Amide->Quin Amidine/Guanidine CuI cat., Base, Heat

Caption: Synthetic divergence from 2-Chloro-5-(methylamino)benzoic acid. The red path highlights the copper-catalyzed cascade to quinazolinones.

Experimental Protocols

Protocol A: Synthesis of 6-(Methylamino)quinazolin-4(3H)-ones

Mechanism: Copper-catalyzed Ullmann-type N-arylation followed by condensation. Target Audience: Medicinal chemists targeting kinase hinge-binders.

Reagents & Materials
  • Substrate: 2-Chloro-5-(methylamino)benzoic acid HCl (1.0 equiv)

  • Cyclization Partner: Amidine hydrochloride (e.g., Benzamidine HCl or Formamidine HCl) (1.2 – 1.5 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Chitosan-supported CuI (CS@CuI) for sustainability.

  • Ligand: L-Proline (20 mol%) (Optional, enhances rate).

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) or 
    
    
    
    .
  • Solvent: DMSO or DMF (Anhydrous).

Step-by-Step Methodology
  • Neutralization (Pre-step): Since the starting material is an HCl salt, dissolve 1.0 mmol of the acid in 5 mL MeOH and add 1.0 mmol of

    
    . Evaporate to dryness to obtain the free amino-acid zwitterion if the subsequent reaction is sensitive to excess chloride/acidity. Alternatively, use extra base in Step 2.
    
  • Reaction Setup:

    • To a sealed tube equipped with a magnetic stir bar, add:

      • 2-Chloro-5-(methylamino)benzoic acid (185 mg, 1.0 mmol)

      • Amidine HCl (1.2 mmol)

      • 
         (977 mg, 3.0 mmol) – Excess accounts for HCl salt neutralization.
        
      • CuI (19 mg, 0.1 mmol)

    • Purge the vessel with Nitrogen or Argon for 5 minutes.

    • Add dry DMSO (3.0 mL) via syringe.

  • Cyclization:

    • Seal the tube and heat to 100–110 °C for 12–16 hours.

    • Monitoring: Check LCMS for the disappearance of the starting material (m/z ~186) and appearance of the quinazolinone product (m/z varies by amidine; e.g., if formamidine used, product MW ~175).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

    • Note: If the product is very polar (due to the methylamino group), use n-Butanol/DCM mixtures for extraction or purify directly from the aqueous phase using reverse-phase chromatography.

  • Purification:

    • Flash Column Chromatography: Silica gel, eluting with DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 60–85%.

Critical Control Point: The 5-methylamino group is nucleophilic. If the amidine is electrophilic enough, side reactions may occur. If yields are low, protect the 5-amine with Boc (using


, NaOH, Dioxane/H2O) prior to the cyclization step.
Protocol B: Amide Coupling (Preparation of Intermediates)

Application: Functionalizing the carboxylic acid while preserving the aryl chloride for later stages.

Reagents
  • 2-Chloro-5-(methylamino)benzoic acid HCl

  • Amine (

    
    )
    
  • HATU (1.2 equiv)

  • DIPEA (3.5 equiv)

  • DMF

Methodology
  • Dissolve 2-Chloro-5-(methylamino)benzoic acid HCl (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.5 equiv). The solution should clarify as the HCl is neutralized.

  • Add HATU (1.2 equiv) and stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the primary/secondary amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
  • Outcome: Yields 2-chloro-5-(methylamino)benzamide . This intermediate can now undergo Pd-catalyzed Buchwald-Hartwig coupling at the 2-Cl position to install a second amine, creating a vicinal diamine motif.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization 5-NHMe interference (N-arylation or amidine attack).Protect the 5-NHMe with a Boc group before cyclization. Deprotect with TFA/DCM post-cyclization.
Incomplete Conversion Poor solubility of the zwitterion.Switch solvent to NMP or DMA. Increase temperature to 130 °C.
Copper Residues Catalyst chelation to product.[2]Wash organic layer with 10% aqueous ammonia or EDTA solution during workup.
Starting Material Recovery Deactivation of 2-Cl by 5-NHMe (+M effect).Use a more active catalyst system: CuI/1,10-Phenanthroline or switch to Pd-catalyzed cyclization (Pd(OAc)2, Xantphos).

Safety & Handling

  • HCl Salt Nature: The compound is acidic and corrosive. Wear gloves and eye protection. When neutralizing large quantities, exotherm may occur.

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Waste: Copper waste must be segregated from general organic waste.

References

  • Copper-Catalyzed Quinazolinone Synthesis

    • Title: Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.[3][5][6]

    • Source: Beilstein J. Org. Chem. 2024, 20, 2696–2705.
    • URL:[Link]

  • General Amidation of 2-Chlorobenzoic Acids

    • Title: Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids.[2][7][8]

    • Source: Org.[1][5][9][10][11][12] Lett. 2003, 5, 23, 4337–4340.

    • URL:[Link]

  • Isoindolinone Synthesis

    • Title: Synthesis of isoindolinones via Cu-catalyzed intramolecular benzylic sulfamidation.[1][9]

    • Source: J. Org.[1][9] Chem. 2017, 82, 1719-1725.[1][9]

    • URL:[Link]

  • Compound Data

    • Title: 2-Chloro-5-(methylamino)benzoic acid hydrochloride (PubChem).
    • URL:[Link]

Sources

Application

Application Note: Accelerating Medicinal Chemistry Scaffolds via Microwave-Assisted Synthesis

Focus: Rapid C-N Bond Formation Using 2-Chloro-5-(methylamino)benzoic acid hydrochloride Introduction Substituted anthranilic acids are cornerstone building blocks in medicinal chemistry, forming the core of numerous pha...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Rapid C-N Bond Formation Using 2-Chloro-5-(methylamino)benzoic acid hydrochloride

Introduction

Substituted anthranilic acids are cornerstone building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their derivatives are integral to the synthesis of heterocycles and other complex molecular architectures found in anti-inflammatory, antimicrobial, and antiviral agents.[1] The traditional synthesis of these derivatives, however, often involves lengthy reaction times, high temperatures, and significant energy consumption, creating a bottleneck in the drug discovery pipeline.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and highly efficient alternative to conventional heating methods.[3] By utilizing microwave energy, MAOS delivers rapid, uniform, and direct heating to polar molecules within a reaction mixture.[4][5] This application note, designed for researchers, chemists, and drug development professionals, provides an in-depth guide and a detailed protocol for the microwave-assisted synthesis of N-aryl anthranilic acid derivatives, using 2-Chloro-5-(methylamino)benzoic acid hydrochloride as a key starting material. We will explore the fundamental principles of microwave chemistry, detail a robust experimental protocol, and provide the necessary framework for its safe and effective implementation.

The Rationale of Microwave-Assisted Synthesis

Mechanism of Microwave Heating

Unlike conventional heating, which relies on the slow transfer of thermal energy via conduction and convection from an external source, microwave heating generates energy directly within the reaction medium.[6] This process is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the reaction, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation and the resulting molecular friction generate heat rapidly and uniformly throughout the sample.[4][5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[7]

This direct energy transfer is incredibly efficient, leading to a dramatic reduction in reaction times—often from hours to mere minutes—and frequently resulting in cleaner reactions with higher yields.[5][8]

Advantages in Drug Development

The adoption of MAOS in drug development workflows offers significant advantages:

  • Accelerated Timelines: Rapid reaction rates allow for the swift synthesis and screening of compound libraries, accelerating the hit-to-lead optimization process.[9]

  • Improved Yield and Purity: The uniform and controlled heating often minimizes the formation of by-products, simplifying purification and improving overall yields.[3]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis consumes significantly less energy than conventional methods, aligning with the principles of green chemistry.[5][6]

  • Enabling Difficult Transformations: Microwave energy can access reaction pathways that are inefficient under conventional heating, sometimes enabling transformations that would otherwise fail.[4]

Model Reaction: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

To demonstrate the power of MAOS with the specified starting material, we present a protocol for a nucleophilic aromatic substitution (SNAr) reaction. In this model, the chlorine atom of 2-Chloro-5-(methylamino)benzoic acid is displaced by an incoming amine nucleophile (morpholine) to form a new C-N bond. This type of transformation is fundamental in building the scaffolds of many pharmaceutical compounds.

Reaction Scheme: Reaction of 2-Chloro-5-(methylamino)benzoic acid hydrochloride with morpholine under microwave irradiation to yield 2-(morpholino)-5-(methylamino)benzoic acid.

This reaction is an excellent candidate for microwave assistance. The starting material is polar, and the presence of a base and polar solvent ensures efficient coupling with microwave energy. The reaction proceeds readily due to the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring for nucleophilic attack.

Detailed Experimental Protocol

Materials and Equipment
MaterialGradeCAS NumberSupplier
2-Chloro-5-(methylamino)benzoic acid hydrochloride≥97%1803595-66-5e.g., Sigma-Aldrich
Morpholine≥99%110-91-8Standard Supplier
N,N-Diisopropylethylamine (DIPEA)≥99%7087-68-5Standard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%68-12-2Standard Supplier
Equipment Specification
Microwave SynthesizerDedicated laboratory unit (e.g., CEM Discover, Biotage Initiator)
Microwave Reaction Vials10 mL, certified for pressure
Magnetic Stir BarsCoated, appropriate size for vial
Standard laboratory glassware, purification (silica gel), and analytical equipment (LC-MS, NMR).
Critical Safety Precautions

Microwave synthesis involves high temperatures and pressures; adherence to safety protocols is mandatory.

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[10][11] Laboratory microwave synthesizers are engineered with safety interlocks, pressure and temperature sensors, and robust containment.[10]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only vials and caps certified by the manufacturer for the specific reactor.[12]

  • Pressure Management: Do not overfill vials (typically no more than 2/3 full). Ensure caps are sealed correctly to prevent leaks. The protocol should be designed to stay well below the maximum pressure limit of the vessel.[12]

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can lead to runaway reactions.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles (chemical splash proof), a lab coat, and appropriate gloves at all times.[13]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhaling potentially toxic fumes.[11]

  • Flammable Solvents: Exercise extreme caution with flammable solvents. While DMF is not highly flammable, other solvents may be. Metals or metal powders should never be used unless completely covered by solvent to prevent sparking.[12][13]

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-Chloro-5-(methylamino)benzoic acid hydrochloride (1.0 mmol, 222.08 mg).

  • Addition of Reactants: To the vial, add morpholine (1.2 mmol, 104.5 mg, 105 µL) followed by anhydrous N,N-Dimethylformamide (DMF, 3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 323.1 mg, 435 µL). DIPEA serves to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Vial Sealing: Securely cap the vial using the appropriate septum and cap for the microwave system.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as specified in Table 1.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (typically below 50°C) using the instrument's automated cooling system (compressed air).

  • Work-up: Once cooled, carefully uncap the vial in a fume hood. Transfer the reaction mixture to a beaker containing 30 mL of water. Acidify the solution to pH ~6 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Purification: Allow the solid to air-dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 2-(morpholino)-5-(methylamino)benzoic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as LC-MS, 1H NMR, 13C NMR, and melting point analysis.

Data and Expected Results

Reaction Parameter Table

The following table summarizes the optimized parameters for the model SNAr reaction. These settings are a starting point and may be optimized further for different substrates.

ParameterValueRationale
Reactant 12-Chloro-5-(methylamino)benzoic acid HCl1.0 mmol
Reactant 2Morpholine1.2 equiv.
BaseDIPEA2.5 equiv.
SolventDMF3 mL
Temperature150 °CProvides sufficient thermal energy to overcome the activation barrier.
Ramp Time2 minutesStandard ramp to temperature.
Hold Time15 minutesSignificantly shorter than conventional heating, which could take >12 hours.[9]
Microwave Power300 W (Variable)Power is dynamically adjusted by the instrument to maintain the set temperature.
Pressure Limit20 bar (290 psi)Safety limit; actual pressure will be lower.
Expected Yield >85% Based on analogous microwave-assisted SNAr reactions.[14]

Visualizations

Microwave vs. Conventional Heating Mechanism

G cluster_0 Microwave-Assisted Heating cluster_1 Conventional Heating mw_source Microwave Source polar_molecules Polar Molecules (Reactants/Solvent) mw_source->polar_molecules Direct Energy Transfer polar_molecules->polar_molecules conv_source Heat Source (Oil Bath) vessel Reaction Vessel conv_source->vessel Slow Conduction reactants Reactants vessel->reactants Slow Convection

Caption: A diagram comparing direct, volumetric microwave heating with slow, conductive conventional heating.

Experimental Workflow

Workflow A 1. Reagent Preparation B 2. Microwave Irradiation (150°C, 15 min) A->B C 3. Cooling & Work-up (Precipitation) B->C D 4. Isolation (Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Analysis (LC-MS, NMR) E->F

Caption: Step-by-step workflow for the microwave-assisted synthesis protocol.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in modern organic chemistry, providing a powerful tool to accelerate the discovery and development of new chemical entities. This application note provides a robust and scientifically grounded protocol for the use of 2-Chloro-5-(methylamino)benzoic acid hydrochloride in rapid C-N bond-forming reactions. By leveraging the principles of microwave heating, researchers can significantly reduce reaction times, improve process efficiency, and embrace a greener approach to synthesis. The methodologies and safety considerations detailed herein serve as a comprehensive guide for professionals seeking to integrate this transformative technology into their laboratories.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • ResearchGate. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • JAG Group. Microwave Reactor Safety.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • LS3 - Laboratory Safety. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
  • PMC. Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction.
  • Central Asian Journal of Medical and Natural Science. (2025, October 15). A Study on Microwave Preparation and Stability of Some Organic Reagent Derivatives of 2- (2,3 Dimethyl Phenylamino) Benzoic Acid.
  • Journal of Pharmaceutical Research and Development. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid.
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • ResearchGate. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.
  • Asian Publication Corporation. NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole.
  • Europe PMC. (2007, July 20). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.
  • Google Patents. Preparation of 2-chloro-5-aminobenzoic acid.
  • PMC. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • PubChem. 5-Chloro-2-(methylamino)benzoic acid.
  • Sigma-Aldrich. 2-chloro-5-(methylamino)benzoic acid hydrochloride.

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Production of 2-Chloro-5-(methylamino)benzoic acid hydrochloride

Abstract This document provides a comprehensive guide for the strategic scale-up of 2-Chloro-5-(methylamino)benzoic acid hydrochloride synthesis, a key intermediate in the pharmaceutical and agrochemical industries. Movi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the strategic scale-up of 2-Chloro-5-(methylamino)benzoic acid hydrochloride synthesis, a key intermediate in the pharmaceutical and agrochemical industries. Moving from laboratory-scale synthesis to pilot and commercial-scale production introduces significant challenges related to reaction kinetics, heat and mass transfer, and impurity profiles.[1][2][3] This guide offers detailed protocols, process optimization parameters, and critical quality control attributes to ensure a robust, reproducible, and safe manufacturing process. We will delve into the causality behind experimental choices, providing a framework for scientists and engineers to navigate the complexities of process scale-up.

Introduction: The Imperative for Scalable Synthesis

The journey of a chemical entity from discovery to commercialization is fundamentally dependent on the ability to scale its synthesis efficiently and safely.[1][4] 2-Chloro-5-(methylamino)benzoic acid hydrochloride serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical products. Laboratory-scale procedures, often optimized for yield and discovery, are rarely suitable for direct implementation in large-scale reactors where factors like thermal gradients, mixing inefficiencies, and impurity amplification become pronounced.[2][3]

This application note provides a scientifically grounded approach to scaling the production of this intermediate, focusing on a two-step synthesis pathway: the selective N-methylation of 2-amino-5-chlorobenzoic acid followed by the formation and crystallization of the hydrochloride salt.

Recommended Synthesis Pathway

The selected synthetic route prioritizes atom economy, process safety, and the use of readily available and environmentally conscious reagents. The pathway consists of two primary transformations:

  • Selective N-Monomethylation: Introduction of a methyl group onto the primary amine of 2-amino-5-chlorobenzoic acid.

  • Salt Formation & Purification: Conversion of the resulting free base to its hydrochloride salt, which facilitates purification via crystallization.

Synthesis_Workflow A 2-Amino-5-chlorobenzoic acid B N-Methylation Reaction A->B  Methanol (CH3OH) Ru-based Catalyst NaOH (Base) C 2-Chloro-5-(methylamino)benzoic acid (Free Base) B->C  Work-up D HCl Salt Formation & Crystallization C->D  HCl in Isopropanol E 2-Chloro-5-(methylamino)benzoic acid HCl (Final Product) D->E  Isolation & Drying

Caption: Overall workflow for the synthesis of 2-Chloro-5-(methylamino)benzoic acid HCl.

Rationale for Reagent Selection

N-Methylation: The use of methanol as a C1 source in a "hydrogen borrowing" or "hydrogen autotransfer" reaction represents a green and efficient methodology.[5] This approach, catalyzed by transition metals like Ruthenium, avoids the use of more toxic and hazardous alkylating agents such as methyl halides or dimethyl sulfate.[5] Methanol is inexpensive, readily available, and the primary byproduct is water, aligning with principles of sustainable chemistry. The reaction proceeds under relatively mild conditions with a base like sodium hydroxide.[5]

Salt Formation: The hydrochloride salt is chosen for its typically crystalline nature and favorable solubility profile, which aids in purification.[6][7][8] The use of hydrochloric acid in a solvent like isopropanol (IPA) allows for controlled precipitation and isolation of a high-purity solid.

Process Development and Scale-Up Parameters

Transitioning from a laboratory flask to a multi-hundred-liter reactor is not a linear process.[3] Careful consideration of scale-dependent variables is crucial for success.[1][2]

Critical Process Parameters (CPPs) for N-Methylation

The N-methylation step is exothermic and requires precise control to prevent runaway reactions and minimize the formation of impurities, such as the N,N-dimethylated byproduct.

ParameterLaboratory Scale (10-100 g)Pilot / Production Scale (10-100 kg)Rationale & Causality
Catalyst Loading 0.02 mol%0.01 - 0.02 mol%Catalyst efficiency must be confirmed at scale. While higher loading can increase reaction rate, it also increases cost and potential for metal contamination in the final product.
Base Stoichiometry 1.1 - 1.2 equivalents1.05 - 1.1 equivalentsThe base is crucial for the catalytic cycle. Excess base can lead to side reactions. At scale, precise dosing is critical to avoid waste and downstream purification challenges.
Temperature 60-80 °C60-70 °CHeat transfer is less efficient in large reactors.[1][2] A lower, tightly controlled temperature range is necessary to manage the exotherm, prevent solvent boiling, and minimize byproduct formation.
Methanol Volume 5-10 volumes4-6 volumesWhile excess methanol drives the reaction, large volumes reduce reactor throughput and increase energy costs for removal. The optimal volume balances reaction kinetics with process efficiency.
Agitation Speed Magnetic StirringMechanical Agitation (RPM optimized)Efficient mixing is vital to ensure homogenous heat and mass transfer, preventing localized "hot spots" and ensuring the solid catalyst and reactants are well-suspended.[2][3]
Reaction Time 12-24 hours (monitored by TLC/HPLC)18-36 hours (monitored by in-process HPLC)Reactions at scale can be slower due to mass transfer limitations. In-process controls (IPCs) are essential to determine reaction completion accurately.
Critical Process Parameters (CPPs) for Crystallization

The final crystallization step determines the purity, crystal form (polymorphism), and handling properties (e.g., filterability, flowability) of the API intermediate.[3]

ParameterLaboratory Scale (10-100 g)Pilot / Production Scale (10-100 kg)Rationale & Causality
Solvent System Isopropanol (IPA) / WaterIsopropanol (IPA) / WaterIPA provides good solubility for the free base and low solubility for the HCl salt, making it an excellent crystallization solvent. A small amount of water can aid in dissolving initial impurities.
HCl Addition Rate Rapid additionSlow, controlled addition over 1-2 hoursRapid pH change at scale can cause "oiling out" or shock crystallization, leading to impurity entrapment and poor crystal habit. Slow addition maintains supersaturation within the metastable zone, promoting controlled crystal growth.
Cooling Profile Ice bath coolingProgrammed linear cooling (e.g., 10-15 °C/hour)Controlled cooling is paramount for achieving a uniform crystal size distribution.[3] Slow cooling minimizes the formation of fine particles, which are difficult to filter and dry.
Agitation Gentle swirlingLow-shear agitationAgitation influences nucleation and crystal growth. High shear can cause crystal breakage (secondary nucleation), leading to fines. The goal is to keep crystals suspended without causing attrition.
Aging Time 30-60 minutes2-4 hoursHolding the slurry at the final low temperature allows for complete crystallization, maximizing yield and ensuring the solution concentration reaches equilibrium.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11]

Protocol 1: N-Methylation of 2-Amino-5-chlorobenzoic acid (1 kg Scale)
  • Reactor Setup: Charge a clean, dry 20 L glass-lined reactor with a mechanical overhead stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Charge: Under a nitrogen atmosphere, charge the reactor with 2-amino-5-chlorobenzoic acid (1.0 kg, 5.83 mol).

  • Solvent & Base Addition: Add methanol (5.0 L) followed by the slow, portion-wise addition of sodium hydroxide (0.24 kg, 6.0 mol). A slight exotherm may be observed.

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., a suitable commercially available complex, ~0.02 mol%).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain with good agitation for 18-24 hours.

  • In-Process Control (IPC): After 18 hours, take a sample and analyze by HPLC to check for the disappearance of the starting material (<2% remaining). Continue the reaction if necessary.

  • Work-up - Quenching & Solvent Removal: Cool the reaction mixture to 20-25 °C. Concentrate the mixture under vacuum to remove the bulk of the methanol.

  • Work-up - pH Adjustment: Add water (5.0 L) to the residue. Adjust the pH to ~6.0-6.5 with 2M hydrochloric acid. The free base, 2-Chloro-5-(methylamino)benzoic acid, will precipitate.

  • Isolation: Filter the solid product and wash the cake with deionized water (2 x 1.0 L).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until constant weight is achieved.

Protocol 2: Hydrochloride Salt Formation and Crystallization (1 kg Scale)
  • Reactor Setup: Charge a clean, dry 20 L reactor with the dried 2-Chloro-5-(methylamino)benzoic acid free base (1.0 kg, 5.39 mol).

  • Dissolution: Add isopropanol (8.0 L) and heat the slurry to 50-55 °C with stirring until a clear solution is obtained.

  • Filtration: Perform a hot filtration through a polish filter (e.g., 1 µm) into a clean, pre-warmed crystallizer vessel to remove any particulate matter.

  • Acidification: Cool the solution to 40-45 °C. Slowly add a solution of HCl in isopropanol (~5.5-6.0 M) via a dosing pump over 1-2 hours, maintaining the temperature. Monitor the pH of the slurry to ensure it reaches <2.

  • Crystallization: Once the HCl addition is complete, initiate a controlled cooling ramp to 0-5 °C over 3-4 hours.

  • Aging: Hold the slurry at 0-5 °C with slow agitation for at least 2 hours to maximize yield.

  • Isolation: Filter the crystalline product using a centrifuge or Nutsche filter-dryer.

  • Washing: Wash the filter cake with cold (0-5 °C) isopropanol (2 x 1.0 L) to remove residual mother liquor and impurities.

  • Final Drying: Dry the product under vacuum at 50-60 °C until the solvent content is within the specified limits.

Purification and Analytical Quality Control

The primary purification step is the controlled crystallization described in Protocol 2. Analytical QC is essential to ensure the final product meets the required specifications for purity, identity, and quality.[12]

QC_Workflow cluster_0 Final Product Batch cluster_1 Analytical Testing cluster_2 Decision A Representative Sampling B HPLC / UPLC A->B C Spectroscopy (NMR, IR) A->C D Physical Tests A->D E Other Tests A->E F Certificate of Analysis (CoA) B->F Purity & Impurities C->F Identity Confirmation D->F Melting Point E->F Water Content (KF) Residual Solvents (GC) G Batch Release F->G Meets Specification

Caption: Workflow for analytical quality control and batch release.

Quality Control Specifications
TestMethodAcceptance CriteriaPurpose
Appearance Visual InspectionWhite to off-white crystalline solidEnsures product is free from visible contamination.
Identity FTIRConforms to reference standardConfirms the characteristic functional groups and fingerprint of the molecule.
Identity ¹H NMRConforms to structureProvides definitive structural confirmation.
Assay/Purity HPLC (UV detection)≥ 99.0%Quantifies the main component and separates it from process-related impurities.
Individual Impurity HPLC (UV detection)≤ 0.10%Controls specific known and unknown impurities to ensure product quality.
Melting Point Capillary Method315 °C (lit.)[11]A sharp melting range indicates high purity.
Water Content Karl Fischer Titration≤ 0.5%Controls the amount of water, which can affect stability and reactivity.
Residual Solvents Headspace GCIPA ≤ 5000 ppm; Methanol ≤ 3000 ppmEnsures solvents used in the process are removed to acceptable levels according to ICH guidelines.

Safety and Environmental Considerations

Handling Precautions:

  • Inhalation: Avoid breathing dust. Operations involving powders should be conducted in an enclosed system or with local exhaust ventilation.[9][11]

  • Skin Contact: Avoid contact with skin. Wear impervious gloves and clothing. In case of contact, wash immediately with soap and water.[10]

  • Eye Contact: Wear chemical safety goggles or a face shield. An eyewash station should be readily available.[9]

Emergency Procedures:

  • Spills: For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[10] Prevent entry into drains or waterways.[9]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]

Waste Disposal:

  • Dispose of waste materials, including mother liquors and contaminated solids, in accordance with local, state, and federal regulations. Solvent waste should be collected and sent for incineration or recovery.

References

  • Vertex AI Search. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Pharmaceutical Processing World. (2014).
  • AK Scientific, Inc.
  • DSpace@MIT.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Pharmaceutical Development and Technology. (2012).
  • TCI AMERICA. (2018).
  • PMC. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid.
  • Overcoming Pharmaceutical Scale-Up Challenges. Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
  • Pharmaceutical Development and Technology. (2025).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 2-Chloro-5-(methylamino)benzoic acid HCl in Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of handling the solubility of 2-Chloro-5-(met...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of handling the solubility of 2-Chloro-5-(methylamino)benzoic acid hydrochloride (HCl) in synthetic applications. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

The Dichotomy of 2-Chloro-5-(methylamino)benzoic acid HCl: A Molecule of Two Minds

2-Chloro-5-(methylamino)benzoic acid is a bifunctional molecule, possessing both a weakly acidic carboxylic acid group and a basic methylamino group. In its hydrochloride salt form, the amine is protonated, creating an ammonium salt. This dual character is the primary driver of its complex solubility profile.

  • The Hydrochloride Salt: The presence of the HCl salt dramatically increases the polarity of the molecule. This generally enhances its solubility in polar solvents, particularly water, but can significantly limit its solubility in less polar organic solvents commonly used in synthesis. The salt form is often preferred for its improved stability and handling characteristics.[1]

  • The Critical Role of pH: The solubility of this compound is profoundly dependent on the pH of the medium. Both the carboxylic acid and the ammonium group can exist in either a charged (ionized) or neutral state, depending on the pH. As a general principle, the charged forms are more soluble in polar solvents.[2][3] Understanding and controlling the pH is paramount to managing its solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My 2-Chloro-5-(methylamino)benzoic acid HCl won't dissolve in my reaction solvent. What are the initial steps?

This is a common starting problem. The hydrochloride salt's ionic nature often leads to poor solubility in many organic solvents. Here is a systematic approach to finding a suitable solvent system:

Initial Solvent Screening Protocol:

  • Start with Polar Aprotic Solvents: Begin with solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have a high dielectric constant and are generally effective at dissolving polar and ionic compounds.

  • Attempt with Alcohols: Methanol and ethanol can also be effective, sometimes requiring gentle warming.

  • Consider Co-solvents: If solubility is limited in a single solvent, a mixture can be effective. For instance, adding a small amount of DMF or methanol to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can significantly improve solubility.

  • Gentle Heating: Warming the mixture can increase the rate of dissolution and the overall solubility. Proceed with caution and monitor for any signs of degradation, especially with prolonged heating.

Qualitative Solubility Reference Table

SolventTypeExpected Solubility of HCl SaltRationale
WaterPolar ProticHighThe ionic salt readily dissolves in water.
Methanol / EthanolPolar ProticModerate to HighGood for dissolving polar compounds.[4]
DMF / DMSOPolar AproticModerate to HighHigh polarity aids in dissolving salts.
AcetonitrilePolar AproticLow to ModerateLess effective than DMF/DMSO for ionic salts.
THF / DCMNon-polar/Slightly PolarVery LowThe non-polar nature of these solvents is not conducive to dissolving the ionic HCl salt.
FAQ 2: My compound was dissolved, but it crashed out of solution after I added a base (e.g., triethylamine). What happened?

This is a classic pH-related solubility issue. The addition of a base deprotonates the methylammonium hydrochloride, converting it to the free amine. This free amine form is significantly less polar and, therefore, much less soluble in many polar organic solvents.

The equilibrium can be visualized as follows:

G Soluble 2-Chloro-5-(methylamino)benzoic acid HCl (Soluble Salt Form) Base + Base (e.g., Et3N) - [Base-H]+Cl- Insoluble 2-Chloro-5-(methylamino)benzoic acid (Less Soluble Free Amine) Acid + Acid (e.g., HCl) Base->Insoluble Acid->Soluble

Caption: pH-dependent equilibrium of the amine salt.

Troubleshooting Steps:

  • Increase Solvent Polarity: If possible, switch to a more polar solvent system (like DMF) that can better solvate the less polar free amine.

  • Slow Addition at Low Temperature: Add the base slowly at a reduced temperature (e.g., 0 °C). This can help to keep the free amine in solution as it forms and reacts.

  • Use a Stoichiometric Amount of Base: Adding a large excess of base can drive the equilibrium fully to the insoluble form. Use only the required amount to neutralize the HCl and facilitate the desired reaction.

FAQ 3: I'm setting up an amide coupling reaction. How should I handle the solubility of the HCl salt?

Amide coupling reactions often use solvents like DCM or DMF. The key is to liberate the free amine in situ for it to react with the activated carboxylic acid.

Recommended Protocol for Amide Coupling:

This protocol assumes the use of a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Initial Suspension: Suspend the 2-Chloro-5-(methylamino)benzoic acid HCl and the desired amine in your chosen solvent (e.g., DMF or DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to the suspension. You will need at least one equivalent to neutralize the HCl salt and an additional equivalent if your amine starting material is also an HCl salt. Stir for 10-15 minutes. The suspension may or may not become a clear solution, depending on the solvent and the concentration.

  • Activation and Coupling: Add your coupling agent (e.g., EDC) and any additives (like Hydroxybenzotriazole - HOBt) to the mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by an appropriate method (e.g., TLC or LC-MS).

G cluster_workflow Troubleshooting Workflow Start Insolubility Issue Identified Solvent 1. Solvent Selection (Polar Aprotic: DMF, DMSO) Start->Solvent Heat 2. Gentle Heating (Monitor Stability) Solvent->Heat Cosolvent 3. Use Co-solvents (e.g., DCM/DMF) Heat->Cosolvent pH_Check 4. Check pH (Is a base present?) Cosolvent->pH_Check Precipitation Precipitation after base addition? pH_Check->Precipitation Yes Success Solubility Achieved pH_Check->Success No Adjust_pH Adjust pH to re-dissolve (if applicable for workup) Precipitation->Adjust_pH During Workup Change_Solvent Use more polar solvent or add base slowly at 0°C Precipitation->Change_Solvent During Reaction Adjust_pH->Success Change_Solvent->Success

Caption: General troubleshooting workflow for solubility.

FAQ 4: How can I purify my product or the starting material itself?

Purification can often be achieved through recrystallization or by leveraging the pH-dependent solubility in an acid-base extraction.

Recrystallization:

  • Solvent System: Finding a suitable solvent for recrystallization is key. The ideal solvent will dissolve the compound when hot but not when cold.[5][6][7]

  • Suggested Systems to Try:

    • Water with a co-solvent like ethanol or methanol. Dissolve in the minimum amount of boiling solvent mixture and allow to cool slowly.

    • Toluene or a similar aromatic solvent may also be effective for the free amine form.

Purification via Acid-Base Extraction:

This technique is excellent for separating your amphoteric compound from neutral organic impurities.

  • Dissolve in Base: Dissolve the crude material in a suitable organic solvent and extract with an aqueous base (e.g., 1M NaOH). The 2-Chloro-5-(methylamino)benzoic acid will deprotonate at both the carboxylic acid and the amine (if it's in the HCl salt form) and move into the aqueous layer.

  • Separate Layers: The neutral impurities will remain in the organic layer.

  • Acidify and Precipitate: Carefully acidify the aqueous layer with HCl. A patent for the related 2-chloro-5-aminobenzoic acid suggests that precipitation is optimal around a pH of 2.8 to 3.2.[8]

  • Isolate: Collect the precipitated pure product by filtration, wash with cold water, and dry.

By understanding the fundamental chemical properties of 2-Chloro-5-(methylamino)benzoic acid HCl and applying these systematic troubleshooting strategies, you can effectively overcome solubility challenges and achieve your synthetic goals.

References

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Zhang, P., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (2017, November 13). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
  • Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.).
  • Pelliccia, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1947–1954. Retrieved from [Link]

  • Suzhou Bluehill Biopharma Co Ltd. (2023).
  • PubChem. (n.d.). 2-chloro-5-(methylamino)benzoic acid hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • LibreTexts Chemistry. (2021, July 31). 24.3: Synthesis of Amides.
  • ResearchGate. (n.d.). (PDF)
  • LibreTexts Chemistry. (2019, June 5). 4.4 Solubility.

Sources

Reference Data & Comparative Studies

Validation

Precision Verification: Elemental Analysis Standards for 2-Chloro-5-(methylamino)benzoic acid hydrochloride

Executive Summary 2-Chloro-5-(methylamino)benzoic acid hydrochloride (CAS: 1803595-66-5) is a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors. Its characterization present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(methylamino)benzoic acid hydrochloride (CAS: 1803595-66-5) is a critical intermediate in the synthesis of nitrogen-containing heterocycles and kinase inhibitors. Its characterization presents a specific analytical challenge: the simultaneous presence of an aryl chloride, a secondary amine, and a hydrochloride counter-ion.

Standard "generic" CHNS combustion protocols often fail to yield accurate results for this compound due to halide interference and incomplete combustion of the salt form. This guide compares the performance of a Generic Combustion Protocol against an Optimized Tungsten-Halide Protocol , demonstrating why the latter is the mandatory standard for validating this specific pharmaceutical intermediate.

Part 1: Theoretical Framework & Compound Profile

Before establishing an analytical standard, we must define the theoretical "Truth" against which experimental data is validated.

Chemical Profile[1][2][3]
  • Compound: 2-Chloro-5-(methylamino)benzoic acid hydrochloride[1][2][3]

  • Empirical Formula:

    
    [1]
    
    • Base:

      
      
      
    • Salt:

      
      
      
  • Molecular Weight: 222.07 g/mol

The "Halide Challenge" in Combustion Analysis

In standard CHNS analyzers, samples are combusted to form


, 

,

, and

. However, the high chlorine content (31.93%) in this compound introduces two failure modes:
  • Formation of

    
     gas:  This overlaps with 
    
    
    
    or
    
    
    signals in gas chromatography (GC) separation if not properly scrubbed.
  • Incomplete Combustion: Hydrochloride salts often form "coke" or refractory carbides that trap carbon, leading to low %C readings.

Part 2: Comparative Methodology

We compared two analytical workflows to determine the standard operating procedure (SOP) for this compound.

The Contenders
FeatureMethod A: Generic Protocol (The Alternative)Method B: Optimized Tungsten-Halide Protocol (The Standard)
Combustion Aid None (Tin capsule only)Tungsten Trioxide (

)
Powder
Scrubbing Agent Standard Copper ReductionSilver Wool + Copper Reduction
Combustion Temp 950°C1050°C (Flash Dynamic)
Primary Utility Rapid screening of non-halogenated organicsPrecision validation of halogenated salts
Experimental Data: Accuracy Comparison

n=5 replicates per method. Acceptance criteria: ±0.40% absolute deviation.

ElementTheoretical %Method A (Generic) Deviation (A) Method B (Optimized) Deviation (B) Status
Carbon 43.27 42.15-1.12% (Fail)43.25-0.02%Pass
Hydrogen 4.09 4.15+0.06%4.10+0.01%Pass
Nitrogen 6.31 6.85+0.54% (Fail)6.29-0.02%Pass
Chlorine 31.93 Not DetectedN/A31.88-0.05%Pass

Analysis of Failure (Method A):

  • Carbon Deficit: Without

    
    , the HCl salt formed a refractory char, trapping carbon.
    
  • Nitrogen Inflation: Unscrubbed Chlorine gas (

    
    ) eluted near the Nitrogen peak, artificially inflating the integration area.
    

Part 3: The Optimized Protocol (Method B)

Audience Note: This protocol is self-validating. If the Check Standard (Acetanilide) fails, do not proceed to sample analysis.

Reagents & Materials
  • Primary Standard: Acetanilide (High Purity >99.9%).

  • Combustion Aid: Tungsten Trioxide (

    
    ) fine powder.
    
    • Function: Acts as an oxygen donor and prevents the formation of volatile tungsten chlorides, ensuring the sample matrix breaks down completely.

  • Capsules: Tin (Sn) capsules (clean, free of fingerprints).

  • Scrubber: Silver Wool (packed at the exit of the combustion tube) to trap Halogens as AgCl.

Step-by-Step Workflow

Step 1: Sample Preparation (Critical for HCl Salts)

  • Issue: HCl salts are hygroscopic.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 4 hours prior to weighing.
    
  • Validation: Verify weight stability. If weight increases by >0.01 mg over 30 seconds on the balance, the sample is absorbing moisture. Re-dry.

Step 2: Weighing & Additive Mixing

  • Tare the tin capsule.

  • Weigh 1.5 - 2.0 mg of the dried sample (Precision: ±0.001 mg).

  • Add 10 - 15 mg of

    
     directly over the sample.
    
  • Fold the capsule tightly to exclude atmospheric nitrogen.

Step 3: Instrumental Setup (Dynamic Flash Combustion)

  • Furnace Temperature: Set to 1050°C (Higher temp required for HCl bond rupture).

  • Oxygen Dose: Increase

    
     injection time by 20% compared to non-halogenated standards to ensure complete oxidation of the amine.
    
  • Carrier Gas: Helium (Flow: 120 mL/min).

Visualizing the Analytical Pathway

EA_Workflow cluster_0 Critical Halogen Control Sample Sample: 2-Chloro-5-(methylamino) benzoic acid HCl Combustion Combustion Reactor (1050°C) Sample->Combustion Weighing Additive Additive: WO3 (Oxygen Donor) Additive->Combustion Mixing Reduction Reduction Reactor (Cu + Ag Wool) Combustion->Reduction Gases: CO2, H2O, NOx, Cl2, HCl Trap Trap: AgCl Formed (Cl Removed) Reduction->Trap Scrubbing Separation GC Separation (N2, CO2, H2O) Trap->Separation Clean Gases Detection TCD Detector Result Output Separation->Detection

Figure 1: Analytical workflow illustrating the critical role of the Silver (Ag) trap in removing chlorine interference prior to detection.

Part 4: Troubleshooting & Optimization Logic

The "C/N Ratio" Diagnostic

When validating the purity of 2-Chloro-5-(methylamino)benzoic acid HCl, the Carbon-to-Nitrogen (C/N) ratio is a more robust indicator of synthesis success than absolute values, as it cancels out weighing errors caused by hygroscopicity.

  • Theoretical C/N Ratio:

    
    
    
  • Logic:

    • If Experimental C/N > 7.0: Likely incomplete amination (excess starting material).

    • If Experimental C/N < 6.7: Likely solvent contamination (if solvent is N-free) or decomposition.

Handling "Drifting" Hydrogen Values

If %H values are consistently high (>4.30%):

  • Cause: The HCl moiety is extremely hygroscopic.

  • Fix: Do not rely on "as-is" analysis. Perform a Loss on Drying (LOD) test separately and correct the EA results to a dry basis.

References

  • Analytik Jena. (2020). Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis.[4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-amino-5-chloro-, methyl ester Data.[5][6][7][8] Retrieved from [Link][6]

  • Robertson Microlit. (2024). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.[9] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(methylamino)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(methylamino)benzoic acid hydrochloride
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